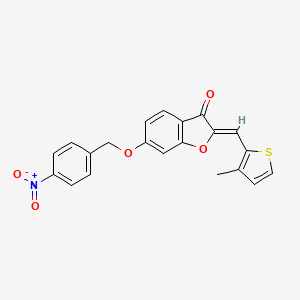

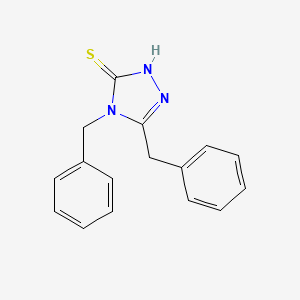

(Z)-2-((3-甲硫吡啶-2-基)甲亚甲基)-6-((4-硝基苯甲基)氧基)苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzofuran-3(2H)-one derivatives involves cascade reactions, including thio-Michael-aldol sequences, starting from 2-arylidenebenzofuran-3(2H)-ones and thioacetaldehyde generated in situ. These processes have been utilized to create spirocyclic tetrahydrothiophene derivatives with a benzofuran-3(2H)-one scaffold, displaying high Z' crystal packing in their crystal structures (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using single-crystal X-ray diffraction, revealing complex crystal packing arrangements and absolute configurations. The enantioselective synthesis methods provide insight into the stereochemistry of these molecules, highlighting the significance of molecular interactions in determining their structures (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and cyclizations facilitated by their functional groups. For instance, the synthesis of isomeric benzofuran derivatives involves strategic functionalization to target specific enzymatic sites, demonstrating the chemical versatility and reactivity of these compounds (Gao, Wang, Miller, & Zheng, 2013).

科学研究应用

合成和化学转化

- 硝基酮S,S-缩醛的环化:一项研究表明硝基酮S,S-缩醛的快速分子内环化,导致环状异硫代色酮和相关化合物的形成,展示了合成复杂含硫杂环化合物的潜力 (Coustard, 2001)。

- 硝基亚甲基四氢噻吩的合成:α-硝基酮中间体在合成3-取代的2-硝基亚甲基四氢噻吩中得到应用,突显了硝基化合物在合成烟碱受体探针中的多功能性 (Zhang, Tomizawa, & Casida, 2004)。

- 微孔阴离子金属有机框架:对一种独特的微孔阴离子金属有机框架的研究揭示了其在镧系(iii)后修饰、传感器和染料的选择性吸附等方面的潜在应用,表明硝基苄基团在功能材料中的作用 (Guo et al., 2017)。

材料科学和催化

- 沸石上的选择氧化:一项研究表明利用去羟基化的ZSM-5型沸石对芳香化合物进行选择氧化生成酚和二酚,使用一氧化二氮,暗示了在催化和材料科学中的应用 (Kustov et al., 2000)。

分子电子学

- 分子电子器件:含有硝基胺氧化中心的分子在电子器件中表现出负微分电阻和显著的开关峰-谷比,突显了硝基苄衍生物在分子电子学中的潜力 (Chen, Reed, Rawlett, & Tour, 1999)。

属性

IUPAC Name |

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-13-8-9-28-20(13)11-19-21(23)17-7-6-16(10-18(17)27-19)26-12-14-2-4-15(5-3-14)22(24)25/h2-11H,12H2,1H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNNTMCZHVRFT-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)

![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)